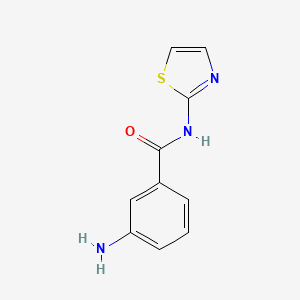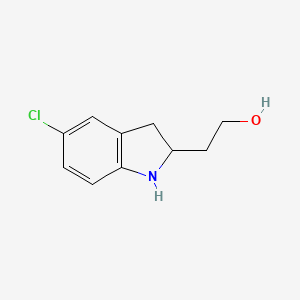
1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- is a chemical compound with the CAS Number: 1092352-03-8. It has a molecular weight of 197.66 and its IUPAC name is 2-(5-chloro-2,3-dihydro-1H-indol-2-yl)ethanol . The compound is typically in the form of a white to yellow solid .
Synthesis Analysis
The synthesis of indole derivatives, such as 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-, is a significant area of research in chemistry. Indoles are important types of molecules and natural products that play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- can be represented by the linear formula C10H12ClNO . The InChI code for this compound is 1S/C10H12ClNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5,9,12-13H,3-4,6H2 .Physical and Chemical Properties Analysis
1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- is a white to yellow solid . It has a molecular weight of 197.66 .Scientific Research Applications
Synthesis and Chemical Properties
Research on 1H-Indole derivatives, including those related to 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-, has demonstrated their significance in the synthesis of pharmaceutically interesting compounds. For example, Brahmachari and Banerjee (2014) detailed a facile one-pot synthesis of functionalized 3,3-bis(indol-3-yl)indolin-2-ones utilizing sulfamic acid as an organo-catalyst in aqueous ethanol. This process is noted for its mild conditions, excellent yields, and environmental friendliness (Brahmachari & Banerjee, 2014).
Antimicrobial Activity
The antimicrobial potential of novel 1H-Indole derivatives has been a subject of interest. Research conducted on various 1H-Indole derivatives synthesized through reactions involving chloroacetylchloride and toluene, followed by reactions with 1,4-diamine benzene and various acetophenones, has shown significant antimicrobial activity. These derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, as well as antifungal effects against strains like Aspergillus niger and Candida albicans, highlighting their potential in developing new antimicrobial agents (2020).
Antioxidant and Anticancer Properties
Further studies have investigated the antioxidant and anticancer properties of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives synthesized from 1H-indole-2,3-diones. These compounds have shown potent scavenging activities against radicals, reducing powers, and strong inhibitory capacity on lipid peroxidation. Additionally, evaluations against various cancer cell lines revealed significant growth inhibitions, particularly against non-small cell lung cancer and renal cancer cell lines, indicating the potential for development into anticancer drugs (Ermut et al., 2014).
Electrosynthesis and Electrochromic Properties
The electrosynthesis of novel indole-based polymers and the investigation of their electrochromic properties have also been explored. A study on the synthesis of a monomer, 1-metyl-2,3-di(thiophen-2-yl)-1H-indole, and its polymerization to produce a conductive polymer, showcased its potential in electrochromic applications. This polymer exhibited significant color changes and high coloration efficiency, demonstrating its utility in electrochromic devices (Carbas et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound would have diverse molecular and cellular effects depending on the specific activity and the target involved.
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1H-indol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5,9,12-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOFDJWIOOMZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
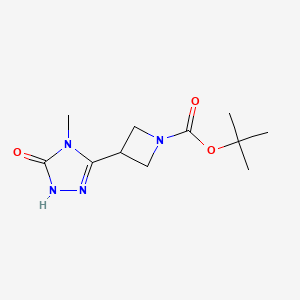
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2866910.png)
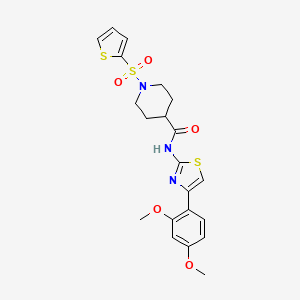
![6-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2866914.png)
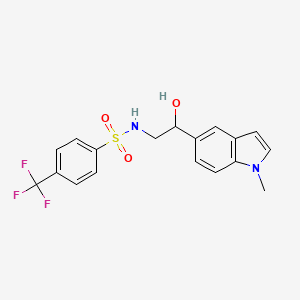
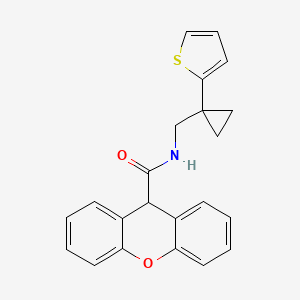
![3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866923.png)
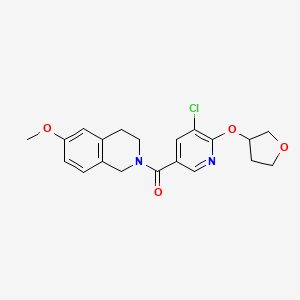
![6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2866925.png)
![N-[4-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide](/img/structure/B2866926.png)
![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2866927.png)
![Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate](/img/structure/B2866930.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2866931.png)
